2-phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

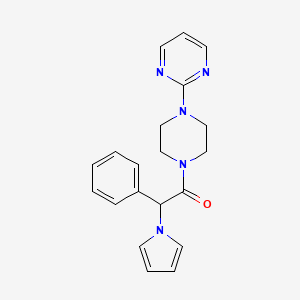

2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with phenyl, pyrimidinyl-piperazine, and pyrrolyl groups. This compound belongs to a broader class of arylpiperazine derivatives, which are frequently explored for their diverse pharmacological activities, including antipsychotic, antiparasitic, and enzyme inhibitory properties . The pyrimidinyl-piperazine moiety is critical for interactions with biological targets such as serotonin and dopamine receptors, while the pyrrolyl and phenyl groups may modulate solubility and binding affinity .

Properties

IUPAC Name |

2-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-19(18(23-11-4-5-12-23)17-7-2-1-3-8-17)24-13-15-25(16-14-24)20-21-9-6-10-22-20/h1-12,18H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTDHKVNVKTVIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , with a molecular weight of approximately 318.41 g/mol. The structure features a phenyl group, a pyrimidine moiety, and a piperazine ring, contributing to its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, the piperazine and pyrimidine components are known to influence serotonin and dopamine pathways, which are critical in mood regulation and neurological disorders.

Antidepressant Activity

A study evaluating related compounds demonstrated potent serotonin (5-HT) reuptake inhibition. For instance, a derivative showed significant effects in reducing immobility times in the forced swimming test (FST), indicating potential antidepressant properties . This suggests that 2-phenyl derivatives may also exhibit similar activities due to structural similarities.

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Compounds containing piperazine have been evaluated for their efficacy against various pathogens, including those responsible for malaria and amoebiasis . These studies indicate that modifications in the piperazine structure can enhance activity against Plasmodium falciparum, suggesting a possible avenue for further exploration with our compound of interest.

Inhibition of Cancer Cell Proliferation

Preliminary studies on structurally related compounds have shown promise in inhibiting cancer cell proliferation. For example, certain piperazine derivatives have been noted for their ability to interfere with kinase activity, which is crucial in cancer cell signaling pathways . Investigating the kinase inhibition potential of this compound could reveal significant anticancer properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activity

Table 1: Structural and Pharmacological Comparisons

| Compound Name | Key Structural Features | Biological Activity | Reference(s) |

|---|---|---|---|

| Target Compound : 2-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | Pyrimidinyl-piperazine, phenyl, pyrrolyl substituents | Antipsychotic (predicted), enzyme modulation (CYP51 inhibition hypothesized) | |

| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Biphenyl core, 2-methoxyphenyl-piperazine | Antipsychotic (lower catalepsy induction), anti-dopaminergic, anti-serotonergic | |

| UDO : (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone | Pyridinyl substituent, trifluoromethylphenyl-piperazine | Antiparasitic (T. cruzi inhibition via CYP51 enzyme inhibition) | |

| WAY-655834 : 2-(Biphenyl-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone | Biphenyl core, pyrimidinyl-piperazine | Research use only (specific activity not disclosed) | |

| 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone | Thienyl substituent, pyrimidinyl-piperazine | Structural analog; activity data not provided (crystallographic studies) |

Key Findings and Trends

Antipsychotic Activity: The biphenyl-piperazine derivative (1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) demonstrated potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction compared to classical antipsychotics. QSAR models highlighted the importance of QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in predicting antidopaminergic efficacy . In contrast, the target compound’s pyrrolyl group may enhance solubility or receptor selectivity, though explicit activity data are lacking in the provided evidence.

Antiparasitic Applications: Pyridine-based analogs like UDO and UDD inhibit the CYP51 enzyme in Trypanosoma cruzi, showing efficacy comparable to posaconazole. Their trifluoromethyl and pyridinyl groups are critical for target binding .

The pyrrolyl group in the target compound may improve aqueous solubility compared to purely aromatic substituents, though experimental data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.